molecular formula C14H18N2O4 B038099 2-Nitrobenzyl cyclohexylcarbamate CAS No. 119137-03-0

2-Nitrobenzyl cyclohexylcarbamate

Cat. No.: B038099
CAS No.: 119137-03-0
M. Wt: 278.3 g/mol
InChI Key: NJMCHQONLVUNAM-UHFFFAOYSA-N
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Description

Benzoyl Coenzyme A (sodium salt) is an intermediate in the microbial metabolism of aromatic compounds. It is a derivative of coenzyme A, where the benzoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical pathways, particularly in the degradation of aromatic compounds under both aerobic and anaerobic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl Coenzyme A (sodium salt) can be synthesized through the anaerobic metabolism of benzoate, toluene, and phenylalanine. The key enzyme involved in this process is benzoate-CoA ligase, which catalyzes the conversion of benzoate to benzoyl Coenzyme A under both aerobic and anaerobic conditions .

Industrial Production Methods: Industrial production of Benzoyl Coenzyme A (sodium salt) typically involves microbial fermentation processes. Specific strains of bacteria, such as proteobacteria, are used to convert benzoate into Benzoyl Coenzyme A through the action of benzoate-CoA ligase .

Types of Reactions:

    Oxidation: Benzoyl Coenzyme A can undergo oxidation reactions, particularly in the presence of oxygenases.

    Reduction: It can also be reduced by specific reductases, such as benzoyl-CoA reductase.

    Substitution: The benzoyl group can be substituted with other functional groups through enzymatic reactions.

Common Reagents and Conditions:

    Oxidation: Oxygenases and molecular oxygen.

    Reduction: Benzoyl-CoA reductase and reducing agents.

    Substitution: Various enzymes that facilitate the transfer of functional groups.

Major Products Formed:

Scientific Research Applications

Benzoyl Coenzyme A (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

Benzoyl Coenzyme A (sodium salt) exerts its effects through its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as benzoyl-CoA ligase, benzoyl-CoA reductase, and oxygenases. These enzymes catalyze the conversion of Benzoyl Coenzyme A into other metabolites, facilitating the degradation of aromatic compounds. The molecular targets include enzymes involved in coenzyme A metabolism and pathways related to the degradation of aromatic compounds .

Comparison with Similar Compounds

    Acetyl Coenzyme A: Another coenzyme A derivative involved in numerous metabolic pathways, particularly in the synthesis and oxidation of fatty acids.

    Succinyl Coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

    Malonyl Coenzyme A: Plays a role in fatty acid biosynthesis.

Uniqueness: Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other coenzyme A derivatives, it is specifically involved in the microbial metabolism of aromatic compounds, making it a valuable tool for studying these pathways .

Properties

IUPAC Name

(2-nitrophenyl)methyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCHQONLVUNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259994
Record name (2-Nitrophenyl)methyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119137-03-0
Record name (2-Nitrophenyl)methyl N-cyclohexylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119137-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitrophenyl)methyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[[(2-nitrobenzyl)oxy]carbonyl]cyclohexylamine was prepared using 2-nitrobenzylalcohol, cyclohexylisocyanate, and toluene solvent in the same preparation method of [[(2-nitrobenzyl)oxy]carbonyl]octylamine as in Example 1.
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[[(2-nitrobenzyl)oxy]carbonyl]octylamine
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Synthesis routes and methods II

Procedure details

10 mL toluene, 3.1 g 2-nitrobenzyl alcohol, and 2.5 g cyclohexylisocyanate were introduced into a 100-mL three-neck flask and heated under reflux for 1 hour under nitrogen. After cooling, an additional 0.5 g cyclohexylisocyanate was added and the reaction was stirred for 1 hour at ambient temperature. The reaction solution was then washed several times with water and the resulting toluene solution was dried over sodium sulfate. The sodium sulfate was thereafter filtered off and the solvent was eliminated from the filtrate on a rotary evaporator. The resulting solid was recrystallized from toluene to yield ortho-nitrobenzyl cyclohexylcarbamate as light-yellow, needle-like crystals. mp=101°-102° C. Identification by the proton NMR spectrum.
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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